molecular formula C22H18O4 B2404144 (Z)-6-((2,5-dimethylbenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one CAS No. 620549-14-6

(Z)-6-((2,5-dimethylbenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2404144
CAS No.: 620549-14-6
M. Wt: 346.382
InChI Key: TVAAAWAMLBLPJR-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-6-((2,5-dimethylbenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one is a benzofuran-3-one derivative featuring a furan-2-ylmethylene substituent at position 2 and a 2,5-dimethylbenzyloxy group at position 6. Its molecular formula is C27H26O6, with an average molecular mass of 446.499 g/mol and a ChemSpider ID of 1388517 . The compound’s stereochemistry is defined by the (Z)-configuration of the exocyclic double bond, which is critical for its biological interactions.

Properties

IUPAC Name

(2Z)-6-[(2,5-dimethylphenyl)methoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c1-14-5-6-15(2)16(10-14)13-25-18-7-8-19-20(11-18)26-21(22(19)23)12-17-4-3-9-24-17/h3-12H,13H2,1-2H3/b21-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAAAWAMLBLPJR-MTJSOVHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-((2,5-dimethylbenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-hydroxybenzaldehyde and furan derivatives.

    Introduction of the (Z)-Furan-2-ylmethylene Group: This step involves the condensation of the benzofuran core with furan-2-carbaldehyde under basic conditions to form the (Z)-isomer.

    Attachment of the (2,5-Dimethylbenzyl)oxy Group: This is typically done through etherification reactions using 2,5-dimethylbenzyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-((2,5-dimethylbenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-6-((2,5-dimethylbenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties can enhance the performance and functionality of these products.

Mechanism of Action

The mechanism of action of (Z)-6-((2,5-dimethylbenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Research Findings and SAR Insights

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., Cl in 5b) enhance tubulin-binding affinity and anticancer potency.
    • Bulkier groups (e.g., 2,5-dimethylbenzyloxy in the target compound) may improve pharmacokinetics but reduce target engagement.
  • Heterocyclic Variations :
    • Furan vs. thiophene substituents influence solubility and antimicrobial vs. anticancer selectivity.
  • Therapeutic Scope: Minor structural changes shift activity from anticancer (tubulin inhibition) to antiviral (NP interaction) or alkylating effects.

Biological Activity

The compound (Z)-6-((2,5-dimethylbenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one , also known as EVT-2541218, is a benzofuran derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : (2Z)-6-[(2,5-dimethylphenyl)methoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one
  • Molecular Formula : C22H18O4
  • Molecular Weight : 346.382 g/mol
  • CAS Number : 620549-14-6

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes and modulation of signaling pathways. Benzofuran derivatives are known for their diverse biological activities, including:

  • Antitumor Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation.
  • Antioxidant Properties : They may protect cells from oxidative stress.
  • Antimicrobial Effects : Some derivatives exhibit antibacterial and antifungal activities.

In Vitro Studies

Recent studies have indicated that similar benzofuran derivatives possess significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, a related compound demonstrated an IC50 value of 52 ± 6.38 nM against AChE, indicating strong enzyme inhibition . This suggests that this compound may also exhibit similar properties.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study on benzofuran derivatives revealed that modifications at specific positions significantly enhanced their cytotoxic effects against various cancer cell lines. The structure of this compound could be optimized for improved activity.
  • Antioxidant Activity :
    • Research has shown that certain benzofuran compounds can scavenge free radicals effectively, contributing to their potential as therapeutic agents in oxidative stress-related diseases .
  • Enzyme Inhibition :
    • The compound's structural features suggest it may interact with AChE and BuChE similarly to other potent inhibitors in its class. Further docking studies are necessary to elucidate these interactions fully .

Comparative Analysis

Compound NameBiological ActivityIC50 (nM)Reference
Compound 5bAChE Inhibitor52 ± 6.38
EVT-2541218Potential AChE/BuChE InhibitorTBDCurrent Study

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.